5-Methoxy-4-methylnicotinic acid

HCA2/GPR109A agonist Nicotinic acid receptor Lipid metabolism

5-Methoxy-4-methylnicotinic acid (CAS 1211535-00-0) is a uniquely substituted pyridine-3-carboxylic acid delivering an IC50 of 21 nM at the human HCA2 receptor—a >15-fold improvement over parent nicotinic acid (IC50 327 nM). The dual 4-methyl + 5-methoxy substitution pattern delivers functional EC50 of 70 nM without nAChR cross-reactivity, eliminating confounding off-target effects. This distinct pharmacological profile is not achievable with mono-substituted analogs. Essential for HCA2-mediated lipid metabolism and cardiovascular SAR programs; also serves as a key synthetic intermediate for 2-methoxyonychine alkaloids. Order alongside mono-substituted comparators for systematic substituent-effect modeling.

Molecular Formula C8H9NO3
Molecular Weight 167.164
CAS No. 1211535-00-0
Cat. No. B572511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-4-methylnicotinic acid
CAS1211535-00-0
Molecular FormulaC8H9NO3
Molecular Weight167.164
Structural Identifiers
SMILESCC1=C(C=NC=C1C(=O)O)OC
InChIInChI=1S/C8H9NO3/c1-5-6(8(10)11)3-9-4-7(5)12-2/h3-4H,1-2H3,(H,10,11)
InChIKeyXAMYHQRTBWLEQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-4-methylnicotinic Acid (CAS 1211535-00-0): Structure, Physicochemical Properties, and Commercial Availability for Research


5-Methoxy-4-methylnicotinic acid (CAS 1211535-00-0) is a substituted pyridine-3-carboxylic acid (nicotinic acid derivative) with a molecular formula of C8H9NO3 and a molecular weight of 167.16 g/mol . The compound features a methoxy group at the 5-position and a methyl group at the 4-position of the pyridine ring . Physicochemical predictions indicate a boiling point of 334.7±37.0 °C, a density of 1.233±0.06 g/cm³, and a predicted pKa of 1.56±0.25 . The compound is commercially available from multiple suppliers in research-grade purity (≥95-97%) , typically priced for laboratory-scale procurement in 1-5 g quantities.

Why Generic Substitution Fails: Evidence-Based Differentiation of 5-Methoxy-4-methylnicotinic Acid (CAS 1211535-00-0)


The combination of 4-methyl and 5-methoxy substituents on the nicotinic acid scaffold imparts a unique physicochemical and pharmacological profile that is not recapitulated by any single in-class analog. Direct comparative data show that 5-Methoxy-4-methylnicotinic acid exhibits an IC50 of 21 nM at the human HCA2 receptor [1], representing a >15-fold improvement in binding affinity over the parent nicotinic acid (IC50 327 nM) [2]. In contrast, the 4-methyl derivative alone (4-methylnicotinic acid) shows no reported activity at this target, while 5-methoxynicotinic acid derivatives display distinct nicotinic acetylcholine receptor (nAChR) profiles with Ki values of 14.3 nM [3] versus the nAChR inactivity of 5-Methoxy-4-methylnicotinic acid. These divergent target engagement profiles preclude interchangeable use in HCA2-focused research programs.

Quantitative Evidence Guide for 5-Methoxy-4-methylnicotinic Acid (CAS 1211535-00-0): Head-to-Head Comparisons with Key Analogs


HCA2 Receptor Binding Affinity: 5-Methoxy-4-methylnicotinic Acid vs. Nicotinic Acid

5-Methoxy-4-methylnicotinic acid demonstrates a 15.6-fold higher binding affinity for the human hydroxycarboxylic acid receptor 2 (HCA2, also known as GPR109A) compared to the parent compound nicotinic acid. In a direct radioligand displacement assay using [5,6-3H]-nicotinic acid on recombinant human HCA2 receptor expressed in Flp-IN HEK cell membranes, the target compound exhibited an IC50 of 21 nM [1], whereas nicotinic acid under identical assay conditions showed an IC50 of 327 nM [2].

HCA2/GPR109A agonist Nicotinic acid receptor Lipid metabolism

Functional Agonist Activity at HCA2 Receptor: EC50 Comparison

Beyond binding affinity, 5-Methoxy-4-methylnicotinic acid demonstrates functional agonism at the HCA2 receptor with an EC50 of 70 nM in a cAMP accumulation assay [1]. This functional potency confirms that the enhanced binding translates into receptor activation. While a direct comparator EC50 for nicotinic acid in the identical assay system is not available from the same dataset, literature reports indicate nicotinic acid typically exhibits EC50 values in the 100-500 nM range for HCA2-mediated cAMP reduction [2]. The target compound's 70 nM EC50 positions it among the more potent HCA2 agonists in its class.

HCA2/GPR109A agonist cAMP assay Functional potency

Selectivity Profile: Differential Activity at Nicotinic Acetylcholine Receptors (nAChR)

5-Methoxy-4-methylnicotinic acid exhibits a distinct selectivity profile compared to structurally related 5-methoxy analogs. While 5-methoxynicotine (a structurally similar 5-substituted analog) binds to nicotinic acetylcholine receptors (nAChR) with a Ki of 14.3 nM [1], the target compound shows no significant activity at nAChR in available screening data. This differentiation is critical: the 4-methyl substitution on the pyridine ring appears to ablate nAChR affinity while preserving HCA2 activity, a SAR feature not present in 5-methoxynicotine or 5-methoxynicotinic acid derivatives.

nAChR selectivity Off-target profiling Nicotinic receptor

Physicochemical Differentiation: pKa and Lipophilicity Comparison with 4-Methylnicotinic Acid

The 5-methoxy substituent in 5-Methoxy-4-methylnicotinic acid modulates key physicochemical properties relative to 4-methylnicotinic acid. Predicted pKa values indicate that 5-Methoxy-4-methylnicotinic acid (pKa = 1.56±0.25) is slightly more acidic than 4-methylnicotinic acid (pKa = 1.67±0.25) . This ~0.11 unit decrease in pKa may influence ionization state at physiological pH and impact membrane permeability. Additionally, the methoxy group increases molecular weight (167.16 vs. 137.14 g/mol) and introduces an additional hydrogen bond acceptor, potentially altering pharmacokinetic properties and solubility profiles in assay buffers.

pKa Lipophilicity Drug-likeness

Synthetic Utility: Intermediacy in 2-Methoxyonychine Alkaloid Synthesis

5-Methoxy-4-methylnicotinic acid esters serve as key intermediates in the synthesis of 2-methoxyonychine alkaloids, a class of natural products with potential bioactivity [1]. Specifically, condensation of β-aminocinnamic acid esters with 3-chloro-2-methoxy-crotonaldehyde yields 2-phenyl-5-methoxy-4-methylnicotinic acid esters, which undergo cyclization with polyphosphoric acid to afford 2-methoxyonychines [1]. This synthetic route is not accessible using 4-methylnicotinic acid or 5-methoxynicotinic acid alone, as both the 4-methyl and 5-methoxy substituents are required to construct the target alkaloid core.

Alkaloid synthesis Natural product Chemical intermediate

Optimal Research and Procurement Scenarios for 5-Methoxy-4-methylnicotinic Acid (CAS 1211535-00-0)


HCA2/GPR109A Receptor Agonist Tool Compound Development

5-Methoxy-4-methylnicotinic acid's 21 nM IC50 at the human HCA2 receptor and 70 nM functional EC50 make it a suitable high-affinity agonist tool for studying HCA2-mediated pathways in lipid metabolism, inflammation, and cardiovascular biology [1][2]. Its >15-fold improved binding over nicotinic acid enables lower working concentrations (low nanomolar range), reducing off-target effects in cell-based assays. The compound's lack of nAChR activity further minimizes confounding nicotinic receptor-mediated responses that plague less selective analogs [3].

Structure-Activity Relationship (SAR) Studies of Nicotinic Acid Derivatives

The dual substitution pattern (4-methyl + 5-methoxy) provides a valuable comparator for SAR campaigns exploring substituent effects on HCA2 affinity and selectivity. Quantitative comparisons with 4-methylnicotinic acid (pKa shift of -0.11 units) and 5-methoxynicotine (loss of nAChR affinity) offer clear differentiation points for computational modeling and lead optimization . Procurement of this compound alongside its mono-substituted analogs enables systematic evaluation of additive vs. synergistic substitution effects.

Alkaloid Natural Product Synthesis and Chemical Biology

As a key intermediate for 2-methoxyonychine alkaloids, this compound enables synthetic access to a unique natural product scaffold that is not attainable using simpler nicotinic acid derivatives [4]. Research groups focused on tropical medicinal plant constituents or onychine alkaloid pharmacology should prioritize this building block for de novo synthesis and analog generation.

Physicochemical Property Benchmarking in Drug Discovery

The distinct physicochemical profile—including a pKa of 1.56±0.25, molecular weight of 167.16 g/mol, and predicted lipophilicity—provides a benchmark for evaluating how methoxy substitution modulates acidity and permeability in pyridine carboxylic acid scaffolds . This compound can serve as a reference standard for developing predictive models of absorption and distribution for nicotinic acid-derived drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methoxy-4-methylnicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.